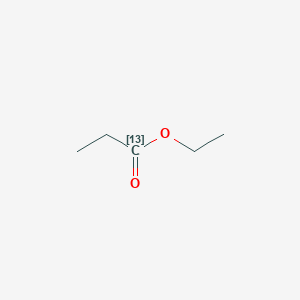

Ethyl propionate-1-13C

Description

Ethyl propionate-1-13C is a stable isotope-labeled derivative of ethyl propionate, where the carbonyl carbon (C-1) is enriched with ¹³C. This compound is widely utilized in isotopic tracing studies to investigate metabolic pathways, biosynthetic mechanisms, and reaction kinetics . Its synthesis typically involves the esterification of propionic acid-1-13C with ethanol, though precursor compounds like sodium propionate-1-13C (prepared via carboxylation of ethylmagnesium bromide with ¹³CO₂) are critical intermediates in its production . This compound also finds applications in combustion research due to its utility as a biofuel additive, where its physicochemical properties are compared to other esters and conventional fuels .

Properties

IUPAC Name |

ethyl (113C)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3/i5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRCODPIKNYEAC-HOSYLAQJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13C](=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481436 | |

| Record name | Ethyl propionate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78217-95-5 | |

| Record name | Ethyl propionate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78217-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl propionate-1-13C can be synthesized through the esterification of propionic acid-1-13C with ethanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction equation is:

CH3CH2COOH-1-13C+C2H5OH→CH3CH213COOC2H5+H2O

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then distilled to separate the this compound from the unreacted materials and by-products.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The raw materials, propionic acid-1-13C and ethanol, are mixed in a reactor with an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl propionate-1-13C undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propionic acid-1-13C and ethanol.

Reduction: It can be reduced to the corresponding alcohol, ethyl propanol-1-13C, using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Amines, heat.

Major Products Formed

Hydrolysis: Propionic acid-1-13C, ethanol.

Reduction: Ethyl propanol-1-13C.

Substitution: Corresponding amides.

Scientific Research Applications

Organic Synthesis

Ethyl propionate-1-13C serves as a valuable intermediate in organic synthesis. Its incorporation into synthetic pathways allows researchers to trace the fate of carbon atoms during chemical reactions. This is particularly useful in:

- Pharmaceutical Development : It aids in the synthesis of complex molecules by providing a means to track reaction pathways and yields .

- Material Science : The compound is used in the development of new materials, where understanding the incorporation of specific carbon sources is crucial for optimizing properties .

Analytical Chemistry

The use of this compound in analytical chemistry is significant due to its ability to enhance the accuracy of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Applications include:

- Isotope Ratio Mass Spectrometry (IRMS) : This technique utilizes this compound to determine isotopic compositions in various samples, aiding in studies related to metabolic pathways and environmental changes .

- NMR Studies : The isotopic labeling improves the resolution and sensitivity of NMR spectra, allowing for detailed structural elucidation of complex organic compounds .

Food Science

In food science, ethyl propionate is utilized as a flavoring agent due to its pleasant aroma reminiscent of pineapple. The isotopically labeled variant can be used in:

- Flavor Release Studies : Understanding how flavors are released during food processing and consumption can be enhanced using this compound as a tracer .

- Food Authenticity Testing : It can help verify the authenticity of food products by analyzing the isotopic signatures present in flavor compounds .

Environmental Studies

This compound has applications in environmental chemistry, particularly in studying atmospheric processes:

- Modeling Atmospheric Reactions : As a model compound for fatty acid ethyl esters used in biodiesel, it helps researchers understand the atmospheric chemistry involved in biodiesel combustion and its environmental impact .

- Tracking Carbon Cycling : Its use in tracer studies allows scientists to track carbon flows within ecosystems, contributing to our understanding of biogeochemical cycles .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a new anti-cancer drug. By incorporating this labeled compound into the synthetic route, researchers were able to monitor reaction progress and optimize yield through real-time tracking via NMR spectroscopy.

Case Study 2: Flavor Release Dynamics

Research focusing on flavor release dynamics utilized this compound to study how various food matrices affect flavor perception. The findings indicated significant differences in release profiles depending on the food composition, highlighting its importance in product formulation.

Mechanism of Action

The mechanism of action of ethyl propionate-1-13C in research applications involves its incorporation into metabolic pathways or chemical reactions. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the movement and transformation of the compound using NMR spectroscopy. This helps in elucidating the reaction mechanisms and metabolic pathways involved.

Comparison with Similar Compounds

Research Findings

- Biosynthetic Role : Sodium propionate-1-13C is a key precursor in polyketide biosynthesis, with three carbons incorporated into alpiniamide A .

- Metabolic Tracing : Propionate-1-13C efficiently labels isoleucine via the KBFL pathway, underscoring its utility in anaerobic metabolism studies .

- Combustion Performance : EP’s flame speed exceeds gasoline at elevated temperatures (120°C), supporting its viability as a sustainable fuel additive .

Q & A

Q. What are the established synthetic methodologies for preparing ethyl propionate-1-13C, and what analytical techniques validate its isotopic purity?

this compound is synthesized via carboxylation of ethylmagnesium bromide with 13CO₂ (generated from barium carbonate-13C and phosphoric acid), followed by reaction with benzene and anhydrous aluminum chloride. The product is purified via distillation and validated using gas-liquid chromatography (GLC) with SE-30 and UCON columns to assess isotopic incorporation and purity . Key steps include refluxing for 10 hours and monitoring reaction progress with time-sampled GLC analysis under varied temperatures (Table V) .

Q. How does isotopic labeling with 13C at the 1-position of ethyl propionate enhance mechanistic studies in organic chemistry?

The ¹³C label enables precise tracking of carbon migration during reactions, such as Friedel-Crafts alkylation or biosynthetic assembly. For example, in alpiniamide biosynthesis, sodium propionate-1-13C was fed to Streptomyces cultures, and LC-MS/MS analysis confirmed incorporation patterns, distinguishing methylmalonyl-CoA precursors from SAM-derived methyl groups . This approach resolves ambiguities in polyketide assembly mechanisms .

Q. What critical parameters influence the yield and isotopic fidelity of this compound during synthesis?

Reaction temperature, catalyst concentration (e.g., AlCl₃), and precursor purity are critical. For instance, Table III in shows that varying hydrocarbon solvents (e.g., cyclohexane vs. toluene) and AlCl₃ ratios alter product distribution. Lower temperatures (e.g., 25°C) reduce side reactions, while higher catalyst loads (90 mmol) improve electrophilic activation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using kinetic and statistical analysis?

Kinetic studies (Table V) demonstrate that reaction progress follows first-order kinetics at 50°C, with half-lives calculated via GLC peak integration. Statistical analysis of variance (ANOVA) can identify temperature and catalyst load as significant factors. Lab protocols (e.g., CHEM& 161) recommend triplicate trials and Student’s t-tests to assess precision .

Q. How should contradictory data on product distribution (e.g., isomer ratios) be resolved when using different catalysts or solvents?

Discrepancies in isomer ratios (e.g., 1,2-diphenylbutane vs. 1,3-diphenylbutane in Table IV) arise from solvent polarity and Lewis acid strength. Computational modeling (e.g., DFT) paired with controlled experiments (e.g., fixed AlCl₃ concentrations) can reconcile these differences by correlating solvent dielectric constants with carbocation stability .

Q. What strategies ensure reproducibility in isotopic labeling experiments involving this compound?

Reproducibility requires documenting reagent sources (e.g., barium carbonate-13C from Monsanto), purity grades (92 mol% ¹³C), and storage conditions (e.g., anhydrous MgCl₂ for drying). emphasizes specifying commercial suppliers (e.g., Sigma-Aldrich) and batch numbers. Cross-validation using NMR or high-resolution MS is critical to confirm isotopic enrichment .

Q. How can researchers mitigate signal interference in ¹³C tracing when this compound is used in complex biological matrices?

Heterologous expression systems (e.g., S. coelicolor M1146) reduce metabolic competition for labeled precursors. LC-MS/MS with selective reaction monitoring (SRM) isolates ¹³C signals from background noise. highlights using M+1/M+2 isotopic peaks to distinguish SAM-derived methyl groups from propionate-¹³C incorporation .

Q. Methodological Guidance

- Experimental Design : Follow protocols from for carboxylation and alkylation steps. Use factorial designs to test solvent/catalyst combinations .

- Data Interpretation : Apply statistical tools (e.g., R or Python libraries) to analyze GLC/MS datasets. mandates reporting mean ± SD with ≤3 significant figures .

- Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) and avoid unreliable databases per . Use citation tools (e.g., Zotero) to track registry numbers (e.g., 62601-06-3 for sodium propionate-1-13C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.